3,3-Difluoro-1-phenylpropan-1-amine hydrochloride CAS 1909305-68-5
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride CAS 1909305-68-5
An In-Depth Technical Guide to 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride (CAS 1909305-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride, a fluorinated analogue of phenylpropanolamine. Given the limited publicly available data for this specific compound, this document synthesizes information from related chemical literature to propose a viable synthetic route, a detailed analytical and characterization workflow, and potential applications in drug discovery. The strategic incorporation of a gem-difluoro group is known to significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this compound a person of interest for further investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar fluorinated amines.
Introduction: The Significance of Fluorine in Amine Scaffolds
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Specifically, the gem-difluoro (-CF2-) group, isosteric to a carbonyl or ether linkage, can act as a metabolic block, preventing oxidative degradation at that position and thereby increasing the compound's in vivo half-life.[2]
In the context of phenylpropanamine derivatives, which have a history as sympathomimetic agents, the inclusion of a 3,3-difluoro moiety is anticipated to modulate the basicity of the primary amine. This can alter the molecule's interaction with biological targets and improve its pharmacokinetic properties, such as oral bioavailability and membrane permeability.[1][3] This guide will delve into the synthetic and analytical considerations for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride, providing a roadmap for its scientific exploration.
Proposed Synthesis Pathway
While a specific synthesis for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride has not been detailed in the available literature, a plausible multi-step route can be devised based on established methodologies for the synthesis of β,β-difluoroamines.[4][5] The proposed pathway begins with commercially available precursors and employs reactions known to be effective for constructing the target scaffold.
Diagram 1: Proposed Synthesis of 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride
Caption: A proposed five-step synthesis for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
This step involves a Reformatsky-type reaction. In a flame-dried flask under an inert atmosphere, activated zinc dust is suspended in anhydrous tetrahydrofuran (THF). A solution of benzaldehyde and ethyl bromodifluoroacetate in THF is added dropwise. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
The alcohol from the previous step is dissolved in dichloromethane (DCM). Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the ketoester.
Step 3: Ethyl 2,2-difluoro-3-amino-3-phenylpropanoate
The ketoester is dissolved in methanol, and ammonium acetate is added, followed by sodium cyanoborohydride. The reaction is stirred at room temperature. The solvent is removed in vacuo, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification is achieved by column chromatography.
Step 4: 3,3-Difluoro-1-phenylpropan-1-amine
The amino ester is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The mixture is then refluxed until the reaction is complete. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the free amine.
Step 5: 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride
The purified free amine is dissolved in anhydrous diethyl ether or isopropanol.[6] A solution of hydrogen chloride in the same solvent is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford the final hydrochloride salt.[6][7]
Physicochemical Characterization and Analytical Methodology
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organofluorine compounds.[8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the amine, and the methylene protons adjacent to the difluoro group. The methine and methylene protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbon bearing the amino group, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the CF2 carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is crucial for confirming the presence of the CF2 group.[8] A single signal, likely a triplet of doublets due to coupling with the adjacent methylene and methine protons, is expected. The chemical shift will be in the characteristic range for aliphatic gem-difluoro compounds.[9]
Table 1: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.2-7.5 | m | - |
| ~4.5 | m | J(H,H) ≈ 6-8, J(H,F) ≈ 10-15 | |
| ~2.5-3.0 | m | J(H,H) ≈ 6-8, J(H,F) ≈ 15-25 | |
| ¹³C | 125-140 | - | - |
| ~115-125 | t | J(C,F) ≈ 240-260 | |
| ~50-60 | t | J(C,F) ≈ 20-30 | |
| ~35-45 | t | J(C,F) ≈ 20-30 | |
| ¹⁹F | -100 to -120 | td | J(F,H) ≈ 15-25, J(F,H) ≈ 10-15 |
Note: These are predicted values based on analogous structures and may vary.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum will provide further structural information. Common fragmentation pathways for amines include alpha-cleavage.[11] For fluorinated compounds, the loss of HF or fluorine radicals can also be observed.[12][13]
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways in positive ion ESI-MS.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid should be used to determine the purity of the final compound.[14] Chiral HPLC may also be employed to resolve and quantify enantiomers if a stereospecific synthesis is performed.
Potential Applications and Research Directions
The structural similarity of 3,3-Difluoro-1-phenylpropan-1-amine to known bioactive molecules suggests several avenues for research.
Central Nervous System (CNS) Activity
Phenylpropanolamine and its analogues are known to act as sympathomimetic agents by modulating the levels of neurotransmitters like norepinephrine and dopamine. The introduction of the difluoro group could alter the selectivity and potency of the compound for monoamine transporters, potentially leading to novel treatments for conditions such as ADHD, depression, or narcolepsy.
Enzyme Inhibition
The difluoromethyl group can act as a bioisostere for a hydroxyl or keto group and can be involved in hydrogen bonding. This makes 3,3-Difluoro-1-phenylpropan-1-amine a candidate for screening as an inhibitor of enzymes where related phenylpropanolamines are known to bind.
Metabolic Stability and Drug-like Properties
A key area of investigation would be to assess the in vitro metabolic stability of this compound in liver microsomes. The gem-difluoro group is expected to block metabolic oxidation at the C3 position, potentially leading to a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart.[2]
Conclusion
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride represents a scientifically intriguing molecule at the intersection of classic pharmacology and modern medicinal chemistry. While direct experimental data remains to be published, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed methodologies offer a clear path for researchers to synthesize and evaluate this compound, potentially unlocking new therapeutic opportunities in the realm of fluorinated pharmaceuticals.
References
- Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv.
- Modular Synthesis of Cyclic β-Difluoroamines.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Synthesis of β‐difluoroalkylated amines and their applications in drug discovery. Wiley Online Library.
- Modular synthesis of cyclic β-difluoroamines.
- New convenient synthesis of .beta.,.beta.-difluoro amines and .beta.,.beta.-difluoro-.alpha.-amino acid alkyl esters by the addition of hydrogen fluoride on 1-azirines.
- Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid...
- Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid deriv
- Asymmetric Synthesis of Fluorine-containing Amino Acids and, alfa,alfa-Difluoro-beta-amino Phosphonic Acids.
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Europe PMC.
- Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Wiley Online Library.
- Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing.
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
- Purification of organic hydrochloride salt?.
-
Application of Fluorine in Drug Design. ResearchGate. [Link]
- Supporting Inform
- Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers (RSC Publishing).
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC.
-
Synthesis of 3,3-Difluoroazetidines. ResearchGate. [Link]
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.
- 6.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- 3,3-difluoro-1-iodocyclopropenes: a simple synthesis and their reactions. PubMed.
- NMR Spectroscopy :: 19F NMR Chemical Shifts.
- Purific
- 19Flourine NMR. University of Ottawa.
- Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. PubMed.
- Fluorinated terpenoids and their fluorine-containing deriv
- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform
-
The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]
- 3,3-Difluoropropan-1-amine. PubChem.
- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of cyclic β-difluoroamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
